3-Naphthalen-2-YL-propionaldehyde

描述

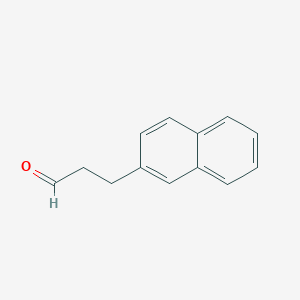

Structure

3D Structure

属性

IUPAC Name |

3-naphthalen-2-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJHTAFOYPSITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436420 | |

| Record name | 3-(2-naphthyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136415-67-3 | |

| Record name | 3-(2-naphthyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Naphthalen-2-yl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in drug discovery and development, a precise understanding of a molecule's structure is fundamental to elucidating its function and optimizing its properties. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 3-(naphthalen-2-yl)propionaldehyde, a molecule of interest due to its aromatic and reactive aldehyde functionalities.

This document moves beyond a simple cataloging of chemical shifts. It aims to provide a deeper understanding of the underlying principles that govern the spectral features of this molecule. By dissecting the influence of the naphthalene ring system and the propionaldehyde chain on the magnetic environment of each nucleus, we will explain the causality behind the observed and predicted chemical shifts. This approach is designed to empower researchers to not only interpret the spectra of the title compound but also to apply these principles to the structural elucidation of related molecules.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 3-(naphthalen-2-yl)propionaldehyde with the IUPAC numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of 3-(naphthalen-2-yl)propionaldehyde.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts for 3-(naphthalen-2-yl)propionaldehyde are summarized in the table below. These values were generated using a reliable NMR prediction algorithm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H(O) | 9.82 | t | 1.3 |

| H1' | 7.84 | d | 8.5 |

| H3' | 7.33 | dd | 8.5, 1.8 |

| H4' | 7.80 | d | 8.7 |

| H5' | 7.48 | ddd | 8.2, 6.9, 1.3 |

| H6' | 7.46 | ddd | 8.1, 6.9, 1.2 |

| H7' | 7.63 | s | - |

| H8' | 7.83 | d | 8.0 |

| Hα | 3.10 | t | 7.5 |

| Hβ | 2.85 | dt | 7.5, 1.3 |

Analysis and Interpretation of the ¹H NMR Spectrum

Aldehyde Proton (H(O)) : The aldehyde proton is the most deshielded proton in the molecule, with a predicted chemical shift of approximately 9.82 ppm. This significant downfield shift is due to two main factors: the anisotropic effect of the carbonyl (C=O) double bond and the electron-withdrawing nature of the oxygen atom, which reduces the electron density around the proton.[1][2] The signal is expected to be a triplet due to coupling with the two adjacent Hβ protons.

Aromatic Protons (H1' to H8') : The protons on the naphthalene ring system resonate in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts are influenced by their position relative to the propyl chain and the anisotropic effects of the fused ring system. Protons in the 'peri' position (H4' and H5') often experience additional deshielding due to steric compression. The predicted splitting patterns (doublets, doublets of doublets, and triplets of doublets) arise from coupling with neighboring aromatic protons.

Aliphatic Protons (Hα and Hβ) :

-

Hα Protons : These methylene protons are adjacent to the electron-donating naphthalene ring, which shields them to a degree. Their predicted chemical shift is around 3.10 ppm. The signal is expected to be a triplet due to coupling with the two Hβ protons.

-

Hβ Protons : These methylene protons are adjacent to the electron-withdrawing carbonyl group. This deshielding effect results in a downfield shift compared to a standard alkane, with a predicted value of approximately 2.85 ppm.[3] The signal is predicted to be a doublet of triplets, arising from coupling to the two Hα protons and the single aldehyde proton.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 3-(naphthalen-2-yl)propionaldehyde are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C(O)H | 202.5 |

| C1' | 128.1 |

| C2' | 138.2 |

| C3' | 126.8 |

| C4' | 127.7 |

| C4a' | 133.7 |

| C5' | 126.2 |

| C6' | 125.9 |

| C7' | 127.6 |

| C8' | 128.4 |

| C8a' | 132.2 |

| Cα | 31.8 |

| Cβ | 45.4 |

Analysis and Interpretation of the ¹³C NMR Spectrum

Carbonyl Carbon (C(O)H) : The carbonyl carbon is the most deshielded carbon atom, with a predicted chemical shift of around 202.5 ppm. This is a characteristic chemical shift for aldehyde carbonyl carbons.[4]

Aromatic Carbons (C1' to C8a') : The ten carbons of the naphthalene ring system appear in the aromatic region, typically between 120 and 140 ppm. The quaternary carbons (C2', C4a', and C8a'), which are not directly bonded to any protons, are expected to have weaker signals in a standard proton-decoupled ¹³C NMR spectrum. Their precise chemical shifts are determined by the electronic effects of the propyl substituent and their position within the fused aromatic system.

Aliphatic Carbons (Cα and Cβ) :

-

Cα : This carbon is attached to the naphthalene ring and is predicted to resonate at approximately 31.8 ppm.

-

Cβ : This carbon is adjacent to the carbonyl group and is therefore more deshielded than Cα, with a predicted chemical shift of around 45.4 ppm.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following section outlines a field-proven methodology for the NMR analysis of 3-(naphthalen-2-yl)propionaldehyde.

Sample Preparation

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like the title molecule. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.[5]

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[5][6] For ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time, due to the low natural abundance of the ¹³C isotope.[5]

-

Procedure :

-

Accurately weigh the desired amount of 3-(naphthalen-2-yl)propionaldehyde into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution. If necessary, use a vortex mixer.

-

Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, high-quality 5 mm NMR tube.[6] This filtration step is important to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.[7]

-

Cap the NMR tube securely.

-

Caption: Experimental workflow for NMR analysis.

Data Acquisition

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

-

¹H NMR Acquisition Parameters :

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : Proton-decoupled

-

Pulse Width : 30°[8]

-

Acquisition Time (AQ) : ~1-2 seconds

-

Relaxation Delay (D1) : 2 seconds

-

Number of Scans (NS) : 1024 or more, depending on concentration.

-

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of 3-(naphthalen-2-yl)propionaldehyde. By integrating predicted spectral data with fundamental NMR principles, we have offered a detailed rationale for the chemical shifts and coupling patterns. The inclusion of a robust experimental protocol further ensures that researchers can acquire high-quality data for their own analyses. A thorough understanding of the NMR characteristics of this and related molecules is paramount for professionals in the fields of chemical research and drug development, where unambiguous structural confirmation is a cornerstone of progress.

References

-

OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Any one know about the aldhyde peak in proton NMR? [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation. [Link]

-

PubChem. Benzenepropanal. [Link]

-

Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

University of Virginia. Optimized Default 1H Parameters. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]

-

Nanalysis. NMR acquisition parameters and qNMR. [Link]

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. organomation.com [organomation.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Thermodynamic Stability of 3-Naphthalen-2-yl-propionaldehyde: A Comprehensive Technical Guide

Executive Summary

In the realm of drug development and fine chemical synthesis, aryl propionaldehydes serve as critical building blocks. Specifically, 3-Naphthalen-2-yl-propionaldehyde (3-NPAL) is a highly valued intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like nabumetone analogs and complex fragrance architectures. However, the inherent reactivity of the formyl group and the adjacent α-protons presents significant thermodynamic and kinetic challenges during formulation, storage, and scale-up.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 3-NPAL. By deconstructing its primary degradation pathways—autooxidation and aldol condensation—we provide researchers with the mechanistic understanding and self-validating experimental protocols required to accurately profile and mitigate the degradation of this critical compound.

Physicochemical Profile and Structural Vulnerabilities

3-NPAL (CAS: 136415-67-3) is a lipophilic aryl aldehyde characterized by a bulky, electron-rich naphthalene ring conjugated to a propionaldehyde chain. With a molecular weight of 184.23 g/mol and an XLogP3 of 3.3, it exhibits high lipophilicity and low aqueous solubility[1].

The thermodynamic instability of 3-NPAL stems from two distinct structural vulnerabilities:

-

The Aldehydic C–H Bond: The relatively low bond dissociation energy of the formyl C–H bond makes it highly susceptible to radical-mediated autooxidation[2].

-

The α-Protons: The protons adjacent to the carbonyl group are weakly acidic. In the presence of trace acids or bases, 3-NPAL undergoes keto-enol tautomerization. Substituted aryl-propionaldehydes readily tautomerize to their corresponding enols, a process governed by linear free energy relationships[3]. This enolization is the gateway to self-condensation.

Table 1: Physicochemical & Computed Thermodynamic Properties of 3-NPAL

| Property | Value | Implication for Stability |

| Molecular Weight | 184.23 g/mol [1] | Standard volatility; minimal evaporative loss at ambient temps. |

| XLogP3 | 3.3[1] | Highly lipophilic; requires organic/mixed solvents for kinetic assays. |

| Topological Polar Surface Area | 17.1 Ų[1] | Low polarity; degradation products (acids) will drastically alter solubility. |

| Hydrogen Bond Acceptors | 1[1] | Carbonyl oxygen acts as the primary site for acid-catalyzed enolization. |

Thermodynamic Degradation Pathways

To stabilize 3-NPAL, one must understand the thermodynamic driving forces of its two primary degradation routes.

Autooxidation to 3-(2-Naphthyl)propanoic Acid

Aldehydes naturally degrade into carboxylic acids upon exposure to oxygen[4]. This autooxidation proceeds via a radical chain mechanism. Initiation (often catalyzed by trace transition metals or UV light) abstracts the formyl proton to generate an acyl radical. Subsequent reaction with molecular oxygen forms a peroxy acid, which then reacts with another molecule of 3-NPAL to yield two molecules of 3-(2-naphthyl)propanoic acid.

Thermodynamic Context: The conversion of the aldehyde C=O and C–H bonds to the highly stable carboxylic acid O–H and C=O bonds is massively exergonic ( ΔG∘≈−250 kJ/mol). Because the thermodynamics overwhelmingly favor the acid, stabilization strategies must rely entirely on kinetic trapping (e.g., radical scavengers, inert atmospheres).

Keto-Enol Tautomerization and Aldol Condensation

While the keto form of 3-NPAL is thermodynamically favored over the enol form ( ΔG∘>0 for enolization), the transient enol acts as a potent nucleophile[3]. It attacks the carbonyl carbon of a second 3-NPAL molecule (aldol addition). While the addition step is a reversible equilibrium, the subsequent dehydration to form an α,β-unsaturated dimer is thermodynamically driven by the extended π -conjugation with the naphthalene system, rendering the overall condensation exergonic and virtually irreversible under standard conditions.

Fig 1. Thermodynamic degradation pathways of 3-NPAL detailing oxidation and condensation routes.

Experimental Methodologies for Stability Profiling

To accurately quantify the thermodynamic parameters ( ΔG , ΔH , ΔS ) of 3-NPAL degradation, empirical data must be generated using strictly controlled, self-validating experimental designs.

Protocol 1: Oxidative Forced Degradation and Kinetic Quenching

Objective: Determine the activation energy ( Ea ) and thermodynamic spontaneity of the autooxidation pathway.

-

Sample Preparation: Prepare a 10 mM solution of 3-NPAL in an MS-grade Acetonitrile/Water (50:50 v/v) mixture.

-

Stress Application: Aliquot the solution into headspace vials. Purge with standardized partial pressures of O2 (20%, 50%, 100%). Incubate in dark, temperature-controlled blocks at 25°C, 40°C, and 60°C.

-

Causality-Driven Quenching: At specific time intervals (0, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately inject them into a quenching solution containing 1 mM Butylated hydroxytoluene (BHT).

-

Causality: Autooxidation is a radical propagation reaction. Simply lowering the temperature does not stop the reaction if peroxyl radicals are already present. BHT donates a hydrogen atom to instantly terminate the radical chain, freezing the kinetic profile at the exact time of extraction.

-

-

Analysis: Quantify the remaining 3-NPAL and the formed carboxylic acid via HPLC-UV (detection at 224 nm for the naphthalene chromophore).

-

Self-Validation Check: Run a parallel control purged entirely with Argon. If the Argon control yields >0.5% carboxylic acid, the system is compromised by dissolved oxygen or peroxide impurities in the solvent, and the data must be discarded.

Protocol 2: Anaerobic pH-Dependent Condensation Profiling

Objective: Isolate the aldol condensation pathway to calculate the equilibrium constant ( Keq ) of self-condensation.

-

Buffer Preparation: Prepare universal buffers (e.g., Britton-Robinson) across a pH gradient of 3.0 to 11.0.

-

Anaerobic Isolation: Purge all buffers with Argon for 30 minutes prior to the introduction of 3-NPAL.

-

Causality: Oxygen must be strictly excluded. If oxidation occurs simultaneously, the formation of 3-(2-naphthyl)propanoic acid will alter the micro-environmental pH and consume the substrate, completely invalidating the thermodynamic calculations for the aldol equilibrium.

-

-

Incubation & Monitoring: Introduce 3-NPAL to a final concentration of 5 mM. Incubate at 40°C. Monitor the disappearance of 3-NPAL and the appearance of the dimeric mass via LC-MS over 48 hours.

-

Self-Validation (Mass Balance): The molar sum of the unreacted 3-NPAL and the formed dimer (accounting for stoichiometry) must equal the initial 3-NPAL concentration within ±2%. A failure in mass balance indicates unmonitored tertiary polymerization, requiring a reduction in initial substrate concentration.

Fig 2. Self-validating experimental workflow for isolating and quantifying degradation kinetics.

Quantitative Thermodynamic Data Summary

Based on structural extrapolation from related aryl propionaldehydes (such as 3-phenylpropanal[2],[4]), the following thermodynamic parameters dictate the stability profile of 3-NPAL at standard ambient temperature (298 K).

Table 2: Estimated Thermodynamic Parameters for 3-NPAL Degradation

| Reaction Pathway | Estimated ΔG∘ (kJ/mol) | Spontaneity | Kinetic Barrier ( Ea ) | Primary Mitigation Strategy |

| Autooxidation to Carboxylic Acid | -245.0 | Highly Spontaneous | ~ 65.0 kJ/mol | Radical scavengers (BHT, Vitamin E), inert gas purging. |

| Keto-Enol Tautomerization | +45.0 | Non-spontaneous (Favors Keto) | ~ 40.0 kJ/mol (Catalyzed) | Maintain pH between 5.0 and 6.5 to prevent acid/base catalysis. |

| Aldol Condensation (Overall) | -35.0 | Spontaneous | ~ 85.0 kJ/mol | Dilution, strict temperature control (< 5°C for long-term storage). |

Conclusion and Formulation Strategy

The thermodynamic stability of 3-Naphthalen-2-yl-propionaldehyde is fundamentally compromised by the exergonic nature of both autooxidation and aldol condensation. Because these degradation pathways cannot be thermodynamically reversed once initiated, stabilization relies entirely on kinetic mitigation .

For drug development professionals and synthetic chemists handling 3-NPAL, the compound must be stored under strict anaerobic conditions (Argon or Nitrogen blanket) to prevent acyl radical initiation. Furthermore, formulations or stock solutions should be buffered to a slightly acidic pH (approx. 5.5) to minimize the base-catalyzed enolization that precedes irreversible self-condensation. By adhering to the self-validating analytical protocols outlined above, researchers can accurately establish the shelf-life and kinetic boundaries of 3-NPAL in any complex matrix.

References

1.[1] Title: 3-(2-Naphthyl)propanal | C13H12O | CID 10176412 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

2.[3] Title: The enol content of simple carbonyl compounds: a thermochemical approach Source: ResearchGate URL:[Link]

3.[2] Title: Water-Soluble Pd Nanoparticles for the Anti-Markovnikov Oxidation of Allyl Benzene in Water Source: PubMed Central (PMC) - NIH URL:[Link]

4.[4] Title: Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

3-Naphthalen-2-YL-propionaldehyde safety data sheet and toxicity profile

Safety Profiling, Toxicity Mechanisms, and Experimental Handling

Executive Summary

3-Naphthalen-2-YL-propionaldehyde (CAS: 136415-67-3) is an advanced aromatic aldehyde predominantly utilized as a synthetic intermediate and structural motif in drug discovery and materials science. The molecule features a highly lipophilic naphthalene ring tethered to a reactive propionaldehyde moiety. This dual nature—high membrane permeability coupled with an electrophilic warhead—dictates both its utility in synthesizing complex pharmacophores and its inherent cytotoxicity profile. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical safety data and practical, self-validating laboratory workflows.

Physicochemical Profiling

Understanding the physical parameters of 3-Naphthalen-2-YL-propionaldehyde is critical for predicting its behavior in biological assays and storage conditions. The lipophilic naphthalene core ensures rapid cellular uptake, while the terminal aldehyde is highly susceptible to auto-oxidation.

| Parameter | Specification | Causality / Experimental Implication |

| Chemical Name | 3-Naphthalen-2-YL-propionaldehyde | N/A |

| CAS Number | 136415-67-3 | Primary identifier for regulatory compliance [1]. |

| Molecular Formula | C₁₃H₁₂O | Indicates a high carbon-to-oxygen ratio, driving hydrophobicity. |

| Molecular Weight | 184.23 g/mol | Low molecular weight facilitates rapid diffusion across lipid bilayers. |

| Boiling Point | ~317.5 °C (Predicted) | Low volatility at room temperature reduces inhalation risk of vapors. |

| Solubility | Soluble in DMSO, DMF, EtOH | Requires organic solvents for stock preparation; insoluble in aqueous media. |

Safety Data Sheet (SDS) & GHS Classification

Based on its chemical homology with reactive aromatic aldehydes, 3-Naphthalen-2-YL-propionaldehyde requires stringent handling protocols to mitigate exposure risks [2].

| GHS Hazard Class | Hazard Statement | Preventive Measure |

| Skin Irritation (Cat. 2) | H315: Causes skin irritation | Handle exclusively with nitrile gloves (min 0.11mm thickness). |

| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation | Mandate tightly fitting safety goggles; avoid standard safety glasses. |

| STOT-SE (Cat. 3) | H335: May cause respiratory irritation | Weigh and manipulate only within a certified Class II fume hood. |

Storage Directives: Aldehydes rapidly oxidize to carboxylic acids (e.g., 3-naphthalen-2-ylpropionic acid) upon exposure to atmospheric oxygen. Store under an inert atmosphere (Argon or Nitrogen) at -20°C.

Mechanistic Toxicology: The Electrophilic Pathway

The cytotoxicity of 3-Naphthalen-2-YL-propionaldehyde is not merely a function of its physical presence, but of its chemical reactivity. The terminal aldehyde carbon is highly electrophilic. Upon entering the intracellular environment, it drives toxicity through two primary mechanisms:

-

Protein Carbonylation: The aldehyde undergoes nucleophilic attack by the ε-amino groups of lysine residues on cellular proteins, forming irreversible Schiff base adducts. This causes protein misfolding and loss of enzymatic function.

-

Glutathione (GSH) Depletion: The compound acts as a sink for intracellular antioxidants, directly binding and depleting the GSH pool. The resulting loss of redox buffering capacity leads to an accumulation of Reactive Oxygen Species (ROS).

-

Adaptive Response: To survive this electrophilic stress, the cell activates the Keap1-Nrf2-ARE signaling pathway. ROS oxidizes the sensor thiols on Keap1, releasing Nrf2 to translocate to the nucleus and upregulate antioxidant defense genes.

Pathway of 3-Naphthalen-2-YL-propionaldehyde-induced cellular stress and Nrf2/ARE activation.

Standardized Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes a causality explanation and an internal quality control (QC) check to prevent false-positive artifacts [3].

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Causality: Water catalyzes the hydration of aldehydes, accelerating their oxidation to inactive carboxylic acids. Using standard laboratory DMSO often introduces moisture.

-

Solvent Preparation: Use only sealed, anhydrous DMSO (≤0.005% H₂O).

-

Dissolution: Dissolve 3-Naphthalen-2-YL-propionaldehyde to a concentration of 10 mM. Perform this step under a steady stream of Argon.

-

Aliquotting: Dispense into 50 µL single-use aliquots to completely eliminate freeze-thaw cycles, which introduce condensation and degrade the compound.

-

Self-Validating QC Check: Before utilizing a new batch for critical assays, run a rapid LC-MS check on one aliquot. Validation Criteria: The peak corresponding to 3-naphthalen-2-ylpropionic acid (M+16) must be <5% of the total Area Under the Curve (AUC).

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: To accurately assess the IC₅₀ of this compound, the assay must account for the rapid binding of aldehydes to serum proteins in the culture media.

-

Cell Seeding: Seed mammalian cells (e.g., HepG2) at 10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

-

Media Exchange: Remove standard media and replace with low-serum media (1% FBS). Why? High serum concentrations (10% FBS) contain excess albumin, which will scavenge the aldehyde via Schiff base formation, artificially inflating the IC₅₀.

-

Dosing: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM).

-

Self-Validating Controls:

-

Vehicle Control: 0.1% DMSO (Ensures solvent isn't causing toxicity).

-

Positive Control: 1 µM Doxorubicin (Validates that the cells are responsive to apoptotic stimuli).

-

-

Readout: After 48 hours, add MTT reagent. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

Step-by-step MTT cytotoxicity assay workflow incorporating internal system validation.

References

spectroscopic characterization of 3-Naphthalen-2-YL-propionaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Naphthalen-2-YL-propionaldehyde

Introduction

3-Naphthalen-2-YL-propionaldehyde, also known as 3-(2-naphthyl)propanal, is an aromatic aldehyde with the chemical formula C₁₃H₁₂O.[1] Its structure consists of a naphthalene ring system connected to a propionaldehyde chain at the 2-position. This molecule serves as a valuable building block in organic synthesis, with potential applications in the development of pharmaceuticals and other advanced materials. The presence of the naphthalene moiety, a polycyclic aromatic hydrocarbon, imparts unique photophysical properties that are of interest in materials science.[2][3]

Accurate structural elucidation and purity assessment are critical for any application of this compound. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and quantify the compound. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 3-Naphthalen-2-YL-propionaldehyde, presented from the perspective of a senior application scientist. We will delve into the theoretical underpinnings of each technique, predict the expected spectral features, and provide robust, field-proven experimental protocols.

Molecular Structure

The structural integrity of 3-Naphthalen-2-YL-propionaldehyde is the foundation of its chemical behavior. The diagram below illustrates the key components of the molecule, which will be referenced throughout our spectroscopic analysis.

Caption: Chemical structure of 3-Naphthalen-2-YL-propionaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the covalent structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR spectroscopy will reveal the number of distinct proton environments and their neighboring protons. For 3-Naphthalen-2-YL-propionaldehyde, we expect to see signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the propionaldehyde side chain.

Predicted ¹H NMR Spectrum:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehydic CH | 9.5 - 10.0 | Triplet (t) | 1H |

| Naphthalene Aromatic CH | 7.2 - 8.0 | Multiplet (m) | 7H |

| Benzylic CH₂ | 2.9 - 3.2 | Triplet (t) | 2H |

| Aliphatic CH₂ | 2.6 - 2.9 | Triplet of Triplets (tt) or Quartet (q) | 2H |

-

Causality behind Predictions: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group, hence its downfield shift.[4] The aromatic protons reside in a region typical for naphthalene systems. The benzylic protons (CH₂ adjacent to the naphthalene ring) are shifted downfield due to the aromatic ring current. The CH₂ group adjacent to the carbonyl will also be deshielded. The splitting patterns are predicted based on the n+1 rule, where 'n' is the number of neighboring equivalent protons.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 3-Naphthalen-2-YL-propionaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Spectrometer Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, particularly for the aromatic region.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 16-64) should be co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied. The spectrum is integrated to determine the relative ratios of protons in different environments.

Caption: Workflow for NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 198 - 202 |

| Naphthalene Aromatic C | 120 - 140 |

| Benzylic CH₂ | 30 - 35 |

| Aliphatic CH₂ | 40 - 45 |

-

Causality behind Predictions: The carbonyl carbon is significantly deshielded and appears far downfield. The aromatic carbons of the naphthalene ring will appear in the typical aromatic region, with quaternary carbons showing distinct shifts from protonated carbons. The aliphatic carbons are found in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Spectrometer Setup: The experiment is run on the same NMR spectrometer.

-

Data Acquisition: ¹³C NMR experiments require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| Aromatic C-H Bending | 700 - 900 | Strong |

-

Causality behind Predictions: The aldehyde C-H stretch often appears as a characteristic doublet (Fermi resonance).[5] The C=O stretch of an aliphatic aldehyde gives a strong, sharp peak in the specified region.[5] The aromatic C=C stretching vibrations of the naphthalene ring will result in several bands in the 1500-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are highly diagnostic for the substitution pattern of the aromatic ring.

Experimental Protocol for ATR-FTIR Spectroscopy:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid 3-Naphthalen-2-YL-propionaldehyde sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5]

-

Spectrum Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[5]

-

Data Processing: The instrument's software performs a Fourier transform and subtracts the background to generate the final IR spectrum.

Caption: Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula is C₁₃H₁₂O, giving a molecular weight of approximately 184.23 g/mol .[1] We expect to see a molecular ion peak at m/z = 184.

-

Key Fragmentation Pathways: Aldehydes typically undergo characteristic fragmentation patterns.[6][7]

-

Alpha-Cleavage: Loss of the hydrogen atom from the carbonyl group to give a stable acylium ion at m/z = 183 ([M-H]⁺).

-

Beta-Cleavage: Cleavage of the bond between the alpha and beta carbons can lead to the formation of a stable tropylium-like cation or other resonance-stabilized fragments.

-

McLafferty Rearrangement: If sterically possible, this rearrangement can occur.

-

Naphthalene Fragmentation: The naphthyl group can also fragment, although the aromatic system is relatively stable.[5]

-

Predicted Key Fragments:

| m/z Value | Proposed Fragment |

| 184 | [C₁₃H₁₂O]⁺ (Molecular Ion) |

| 183 | [C₁₃H₁₁O]⁺ (Loss of H) |

| 155 | [C₁₁H₇O]⁺ (Loss of C₂H₅) |

| 141 | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

| 128 | [C₁₀H₈]⁺ (Naphthalene cation radical) |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Use a split/splitless injector at a temperature of ~250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

-

MS Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Scan a mass range of m/z 40-500.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Caption: Workflow for GC-MS Analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the naphthalene ring in our target molecule.

Predicted UV-Vis Absorption:

-

Chromophore: The primary chromophore is the naphthalene ring system. Naphthalene derivatives typically exhibit strong ultraviolet absorption due to π-π* transitions.[2]

-

Expected λmax: We can expect to see strong absorption bands in the UV region, likely around 220 nm and a finer structured band between 260-320 nm, which is characteristic of the naphthalene moiety.[8] The aldehyde group may cause a slight red shift (bathochromic shift) of these absorptions.

Experimental Protocol for UV-Vis Spectroscopy:

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

-

Cuvette: Use a quartz cuvette for measurements in the UV region.

-

Baseline Correction: Run a baseline spectrum with the cuvette filled only with the solvent.

-

Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over a range of approximately 200-400 nm.

Conclusion

The comprehensive requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide the definitive structural framework, while IR spectroscopy confirms the presence of key functional groups, particularly the aldehyde. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated naphthalene system. By integrating the data from these distinct yet complementary techniques, researchers and drug development professionals can achieve an unambiguous identification and purity assessment of this important chemical compound, ensuring its suitability for downstream applications.

References

-

NextSDS. (2026). 3-NAPHTHALEN-2-YL-PROPIONALDEHYDE — Chemical Substance Information. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–visible absorption spectra of a the naphthalic anhydride derivatives.... Retrieved from [Link]

-

USCKS. (n.d.). 3-NAPHTHALEN-2-YL-PROPIONALDEHYDE[136415-67-3]. Retrieved from [Link]

-

Biennier, L., et al. (2021). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics, 655, A13. Retrieved from [Link]

-

PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2-Hydroxy-1-naptahldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Naphthyl)propanal. PubChem Compound Database. Retrieved from [Link]

-

Agilent. (2025). Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

- Avinash, K., et al. (2014). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Letters of Chemistry, Physics and Astronomy, 18, 110-117.

- Al-Hamdani, A. A. S. (2009). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 14(4), 1456-1465.

- U.S. Environmental Protection Agency. (2003). TOXICOLOGICAL REVIEW OF PROPIONALDEHYDE.

- Google Patents. (1971).

- PubChem. (2025). Compound 527204: 2-(4a,8-dimethyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-2-yl)propanal.

- BenchChem. (n.d.). Technical Guide: Mass Spectrometry of 3-(Thiophen-2-yl)propanal.

- Fisher Scientific. (2009).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0290748).

- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000270 - 1-PROPANOL.

- NIST. (n.d.). Propanal. NIST Chemistry WebBook.

-

Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanal. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-(2-naphthyl)-l-alanine.

- Thermo Fisher Scientific. (n.d.). 3-(2-Naphthyl)-L-alanine, 97% 25 g.

- Chem-Impex. (n.d.). Fmoc-3-(2-naphthyl)-L-alanine.

- Wiley Science Solutions. (n.d.). Propanal. SpectraBase.

Sources

- 1. 3-(2-Naphthyl)propanal | C13H12O | CID 10176412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

structural formula and CAS registry number for 3-Naphthalen-2-YL-propionaldehyde

Technical Guide: 3-Naphthalen-2-yl-propionaldehyde

An In-depth Examination of its Synthesis, Properties, and Application as a Versatile Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-naphthalen-2-yl-propionaldehyde, a key chemical intermediate. We delve into its fundamental chemical and physical properties, including its structural formula and CAS Registry Number. The core of this document is a detailed exploration of a robust laboratory-scale synthesis protocol via the selective oxidation of its corresponding alcohol, explaining the mechanistic choices that ensure high yield and purity. Furthermore, we discuss the compound's significance and applications, particularly as a versatile building block in the synthesis of pharmacologically active molecules for drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical, in-depth understanding of this compound.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] Its rigid, lipophilic nature provides an excellent framework for orienting functional groups to interact with biological targets. 3-Naphthalen-2-yl-propionaldehyde (also known as 3-naphthalen-2-ylpropanal) is a valuable derivative that combines the naphthalene moiety with a reactive aldehyde functional group. This aldehyde serves as a chemical handle for a wide array of subsequent transformations, making it a critical intermediate in multi-step organic synthesis.

The propionaldehyde side chain, in particular, allows for the introduction of amine functionalities through reductive amination, leading to compounds like 3-(naphthalen-yl)propan-1-amine, a versatile building block for various pharmacologically active agents.[3] Understanding the precise synthesis and chemical behavior of 3-naphthalen-2-yl-propionaldehyde is therefore essential for researchers aiming to develop novel naphthalene-based therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.

Structural Formula and IUPAC Name

-

IUPAC Name: 3-naphthalen-2-ylpropanal[4]

-

Canonical SMILES: C1=CC=C2C=C(C=CC2=C1)CCC=O

-

Structural Formula:

CAS Registry Number and Other Identifiers

Physicochemical Data

The key physicochemical properties of 3-naphthalen-2-yl-propionaldehyde are summarized in the table below. This data is critical for planning reactions, purification procedures, and safety protocols.

| Property | Value | Source |

| Molecular Weight | 184.23 g/mol | [4] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| Boiling Point | 317.5 °C at 760 mmHg (Predicted) | - |

| Density | 1.082 g/cm³ (Predicted) | - |

| XLogP3 | 3.3 | [4] |

| Polar Surface Area | 17.1 Ų | [4] |

Synthesis and Mechanistic Insights

The synthesis of 3-naphthalen-2-yl-propionaldehyde can be approached through several routes. Industrially, aldehydes are often produced via hydroformylation of alkenes.[5] For this specific molecule, the hydroformylation of 2-vinylnaphthalene would be a plausible, direct route.[6][7] However, for laboratory-scale synthesis where control and selectivity are paramount, the oxidation of the corresponding primary alcohol, 3-(naphthalen-2-yl)propan-1-ol, is a more common and reliable method.[8]

The primary challenge in this oxidation is preventing "over-oxidation" of the desired aldehyde to the corresponding carboxylic acid.[9] Aldehydes are inherently more susceptible to oxidation than alcohols. Therefore, the choice of oxidizing agent is the most critical experimental parameter. While strong oxidants like potassium permanganate would readily form the carboxylic acid, a milder, more selective reagent is required. Pyridinium chlorochromate (PCC) is an ideal choice for this transformation as it is specifically designed for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation.[9]

The workflow for this synthesis is depicted below.

Caption: Synthesis workflow for 3-Naphthalen-2-yl-propionaldehyde.

Applications in Research and Drug Development

The true value of 3-naphthalen-2-yl-propionaldehyde lies in its utility as a synthetic intermediate. The naphthalene core is a feature in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][10]

-

Precursor to Bioactive Amines: The aldehyde functionality is an ideal precursor for reductive amination. This reaction converts the aldehyde into a primary, secondary, or tertiary amine, which is a key functional group in a vast number of pharmaceuticals. The resulting 3-(naphthalen-2-yl)propan-1-amine and its derivatives are valuable scaffolds for drug discovery.[3]

-

Scaffold for Heterocycle Synthesis: Aldehydes are versatile starting materials for constructing heterocyclic rings, which are central to many drug molecules. Multi-component reactions involving this aldehyde can rapidly generate molecular complexity.[11][12]

-

Building Block for Chalcones: Naphthalene-chalcone hybrids have been investigated as potent antimicrobial and anticancer agents.[13] 3-Naphthalen-2-yl-propionaldehyde can be used in Claisen-Schmidt condensation reactions to produce such derivatives.

The lipophilic naphthalene group often aids in membrane permeability, while the flexible propionaldehyde linker allows for optimal positioning of pharmacophoric groups.[14]

Experimental Protocol: Synthesis via Oxidation

This section provides a detailed, self-validating protocol for the synthesis of 3-naphthalen-2-yl-propionaldehyde from 3-(naphthalen-2-yl)propan-1-ol.

Objective: To synthesize 3-naphthalen-2-yl-propionaldehyde with high purity by selectively oxidizing the corresponding primary alcohol using Pyridinium Chlorochromate (PCC).

Materials:

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel (for filtration and chromatography)

-

Diethyl ether

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol). Stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Note: Anhydrous conditions are crucial as water can interfere with the reaction. PCC is used in excess (1.5 eq) to ensure the complete conversion of the starting alcohol.

-

-

Addition of Alcohol: Dissolve 3-(naphthalen-2-yl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature over 15-20 minutes.

-

Causality Note: A slow, dropwise addition helps to control the reaction temperature, as the oxidation is exothermic.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The mixture will typically turn into a dark, tarry brown. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.

-

Self-Validation: TLC is used to track the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot (which will have a higher Rf value). The reaction is complete when the starting material is no longer visible by TLC.

-

-

Workup and Filtration: Once the reaction is complete (typically 2-4 hours), dilute the reaction mixture with an equal volume of diethyl ether.

-

Causality Note: Diethyl ether is added to reduce the polarity of the solvent, which helps to precipitate the chromium byproducts and makes filtration more efficient.

-

-

Filtration: Prepare a short plug of silica gel in a fritted funnel. Pass the reaction mixture through the silica plug, washing thoroughly with additional diethyl ether. Collect the filtrate.

-

Self-Validation: This step removes the bulk of the chromium salts and excess PCC. A successful filtration will result in a clear or pale yellow filtrate.

-

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate, starting from 95:5).

-

Self-Validation: Fractions should be collected and analyzed by TLC to isolate the pure product. Combining the pure fractions and evaporating the solvent will yield the final, purified 3-naphthalen-2-yl-propionaldehyde.

-

Safety and Handling

Aromatic aldehydes require careful handling in a laboratory setting.[17]

-

Irritation: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[18] All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Storage: Aldehydes can be susceptible to oxidation upon exposure to air.[20] It is best to store the compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of according to local regulations.[17]

Conclusion

3-Naphthalen-2-yl-propionaldehyde is a compound of significant synthetic value, particularly for professionals in drug discovery and medicinal chemistry. Its straightforward synthesis via controlled oxidation, combined with the versatile reactivity of its aldehyde group, establishes it as a crucial building block. The naphthalene moiety provides a well-established pharmacophoric scaffold, and the propionaldehyde linker allows for diverse chemical modifications. A thorough understanding of its properties and synthetic methodologies, as detailed in this guide, empowers researchers to effectively leverage this intermediate in the creation of novel and complex molecules with therapeutic potential.

References

-

PubChem. (n.d.). 3-(2-Naphthyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

-

MMSL. (2014, December 5). IRRITANT COMPOUNDS: ALDEHYDES. Retrieved from [Link]

-

CLP. (2021, March 20). GHS Safety Data Sheet. Retrieved from [Link]

-

Figueroa Valverde, L., et al. (n.d.). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. ResearchGate. Retrieved from [Link]

-

Figueroa Valverde, L., et al. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Retrieved from [Link]

-

Industrial Chemistry. (n.d.). Hydroformylation. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Naphthalen-1-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, September 15). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

ResearchGate. (n.d.). Palladium-catalyzed reduction of 2-vinyl naphthalene using deuterated formic acids as hydrogen source. Retrieved from [Link]

-

ResearchGate. (2025, January 23). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]

-

NextSDS. (n.d.). 3-NAPHTHALEN-2-YL-PROPIONALDEHYDE — Chemical Substance Information. Retrieved from [Link]

-

Beilstein Journals. (2025, February 5). Oxidation of[20]naphthylenes to cations and dications converts local paratropicity into global diatropicity. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalimide derivatives with therapeutic characteristics: A patent review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. Retrieved from [Link]

-

PubChem. (n.d.). 2-Vinylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5288918A - Hydroformylation process.

-

NextSDS. (n.d.). 2-(naphthalen-2-yl)propanal — Chemical Substance Information. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Retrieved from [Link]

-

ACP. (2021, December 21). Biomass burning plume chemistry: OH-radical-initiated oxidation of 3-penten-2-one and its main oxidation product 2-hydroxypropanal. Retrieved from [Link]

-

RSC Publishing. (n.d.). Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study. Retrieved from [Link]

-

NextSDS. (n.d.). 3-NAPHTHALEN-2-YL-PROPAN-1-OL — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(2-Naphthyl)propanal | C13H12O | CID 10176412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

- 6. 2-Vinylnaphthalene | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5288918A - Hydroformylation process - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. orientjchem.org [orientjchem.org]

- 13. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

- 15. 3-NAPHTHALEN-2-YL-PROPAN-1-OL | 27650-98-2 [chemicalbook.com]

- 16. nextsds.com [nextsds.com]

- 17. johndwalsh.com [johndwalsh.com]

- 18. mmsl.cz [mmsl.cz]

- 19. cdn.pellwall.com [cdn.pellwall.com]

- 20. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

Synthesis of 3-(Naphthalen-2-yl)propionaldehyde: A Detailed Application Note for Researchers

Introduction

3-(Naphthalen-2-yl)propionaldehyde is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. Its naphthalene core and reactive aldehyde functionality make it a versatile precursor for a variety of more complex molecular architectures. This application note provides detailed, step-by-step protocols for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. We will explore two robust and reliable synthetic strategies: the Heck reaction of 2-bromonaphthalene with acrolein diethyl acetal followed by hydrolysis, and the direct oxidation of 3-(naphthalen-2-yl)propan-1-ol. A third alternative, the hydroformylation of 2-vinylnaphthalene, will also be briefly discussed. Each protocol is presented with a focus on the underlying chemical principles, practical experimental details, and safety considerations to ensure successful and reproducible results.

Strategic Approaches to Synthesis

The synthesis of 3-(naphthalen-2-yl)propionaldehyde can be approached through several strategic disconnections. The two primary methods detailed here offer distinct advantages depending on the availability of starting materials and the desired scale of the reaction.

Caption: Overview of the primary synthetic routes to 3-(naphthalen-2-yl)propionaldehyde.

Protocol 1: Synthesis via Heck Reaction and Acetal Hydrolysis

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This protocol utilizes the Heck reaction to couple 2-bromonaphthalene with acrolein diethyl acetal, followed by acidic hydrolysis of the resulting acetal to yield the desired aldehyde. The use of an acetal of acrolein is crucial as acrolein itself can polymerize under the reaction conditions.

Part A: Heck Reaction of 2-Bromonaphthalene with Acrolein Diethyl Acetal

This step forms the carbon skeleton of the target molecule. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. A phosphine-free catalyst system is presented here for simplicity and to minimize phosphine-related side products.[2][3]

Reaction Scheme:

2-Bromonaphthalene + Acrolein diethyl acetal --(Pd(OAc)₂, Base)--> 3-(Naphthalen-2-yl)propenal diethyl acetal

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Bromonaphthalene | 207.07 | 2.07 g | 1.0 |

| Acrolein diethyl acetal | 130.18 | 1.95 g | 1.5 |

| Palladium(II) acetate | 224.50 | 45 mg | 0.02 |

| Sodium acetate (NaOAc) | 82.03 | 1.64 g | 2.0 |

| Tetraethylammonium chloride (Et₄NCl) | 165.70 | 3.31 g | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Step-by-Step Protocol:

-

To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (2.07 g, 10 mmol), sodium acetate (1.64 g, 20 mmol), tetraethylammonium chloride (3.31 g, 20 mmol), and palladium(II) acetate (45 mg, 0.2 mmol).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). This is repeated three times to ensure an oxygen-free environment.

-

Add anhydrous N,N-dimethylformamide (50 mL) via a syringe.

-

Add acrolein diethyl acetal (1.95 g, 15 mmol) to the reaction mixture.

-

Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of 2-bromonaphthalene on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(naphthalen-2-yl)propenal diethyl acetal. This intermediate is often used in the next step without further purification.

Part B: Acidic Hydrolysis of the Acetal

The acetal protecting group is readily removed under acidic conditions to reveal the aldehyde functionality.[4]

Reaction Scheme:

3-(Naphthalen-2-yl)propenal diethyl acetal --(H₃O⁺)--> 3-(Naphthalen-2-yl)propionaldehyde

Materials and Reagents:

| Reagent | Concentration | Quantity |

| Crude acetal from Part A | - | ~10 mmol |

| Tetrahydrofuran (THF) | - | 50 mL |

| Hydrochloric acid | 2 M | 25 mL |

| Sodium bicarbonate (sat. aq. sol.) | - | As needed |

Step-by-Step Protocol:

-

Dissolve the crude 3-(naphthalen-2-yl)propenal diethyl acetal in tetrahydrofuran (50 mL) in a 250 mL round-bottom flask.

-

Add 2 M hydrochloric acid (25 mL) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting acetal is consumed.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-(naphthalen-2-yl)propionaldehyde as a pale yellow oil.

Caption: Workflow for the synthesis of 3-(naphthalen-2-yl)propionaldehyde via the Heck reaction.

Protocol 2: Synthesis via Oxidation of 3-(Naphthalen-2-yl)propan-1-ol

This method is an excellent alternative if the corresponding primary alcohol, 3-(naphthalen-2-yl)propan-1-ol, is readily available. The key to this synthesis is the use of a mild oxidizing agent to prevent the over-oxidation of the aldehyde to a carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a highly reliable and selective method for this transformation.[5]

Reaction Scheme:

3-(Naphthalen-2-yl)propan-1-ol --(Dess-Martin Periodinane)--> 3-(Naphthalen-2-yl)propionaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-(Naphthalen-2-yl)propan-1-ol | 186.25 | 1.86 g | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 5.10 g | 1.2 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Sodium bicarbonate (sat. aq. sol.) | - | 50 mL | - |

| Sodium thiosulfate (10% aq. sol.) | - | 50 mL | - |

Step-by-Step Protocol:

-

To a dry 250 mL round-bottom flask under an inert atmosphere, add 3-(naphthalen-2-yl)propan-1-ol (1.86 g, 10 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (5.10 g, 12 mmol) to the stirred solution in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure aldehyde.

Alternative Oxidation: Swern Oxidation

The Swern oxidation is another excellent method for converting primary alcohols to aldehydes under mild conditions.[6][7] It involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by reaction with the alcohol and subsequent elimination induced by a hindered base like triethylamine. This method avoids the use of heavy metals and is known for its high yields. However, it requires low temperatures (-78 °C) and produces the malodorous byproduct dimethyl sulfide.

Alternative Route: Hydroformylation of 2-Vinylnaphthalene

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes.[8] This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. 2-Vinylnaphthalene can be converted to a mixture of 3-(naphthalen-2-yl)propionaldehyde (the linear product) and 2-(naphthalen-2-yl)propanal (the branched product) using a catalyst, typically a rhodium or cobalt complex, under high pressure of syngas (a mixture of CO and H₂).[9]

Reaction Scheme:

2-Vinylnaphthalene + CO + H₂ --(Rh or Co catalyst)--> 3-(Naphthalen-2-yl)propionaldehyde + 2-(Naphthalen-2-yl)propanal

Achieving high regioselectivity for the desired linear product is a key challenge and often requires careful selection of the catalyst and ligands. While highly efficient, this method requires specialized high-pressure equipment and may not be as readily accessible in a standard research laboratory setting compared to the Heck reaction or oxidation protocols.

Characterization

The final product, 3-(naphthalen-2-yl)propionaldehyde, should be characterized to confirm its identity and purity.

-

¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks for the aldehyde proton (a triplet around 9.8 ppm), the methylene protons adjacent to the aldehyde (a triplet around 2.8 ppm), the methylene protons adjacent to the naphthalene ring (a triplet around 3.1 ppm), and the aromatic protons of the naphthalene ring system (in the range of 7.2-7.9 ppm).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon around 202 ppm, along with signals for the aliphatic and aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (184.24 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be observed around 1725 cm⁻¹.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Palladium(II) acetate: Is a skin and eye irritant. Avoid inhalation of dust.

-

2-Bromonaphthalene: Is harmful if swallowed and is a skin and eye irritant.

-

Acrolein diethyl acetal: Is flammable and an irritant.

-

N,N-Dimethylformamide (DMF): Is a reproductive toxin and should be handled with extreme care.

-

Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive, especially if impure or heated. Handle with care and store appropriately.[10]

-

Oxalyl chloride (for Swern oxidation): Is highly corrosive and toxic. Reacts violently with water.

-

Dimethyl sulfoxide (DMSO): Can enhance the skin absorption of other chemicals.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.

-

Dess-Martin periodinane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Dess-Martin Periodinane (DMP) Oxidation. (n.d.). Organic-Synthesis.com. Retrieved from [Link]

-

Dess–Martin oxidation. (2023, October 26). In Wikipedia. [Link]

- Rossino, G., et al. (2024).

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 9). Frontiers. Retrieved from [Link]

-

Heck arylation of acrolein diethyl acetal with aryl halides and... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydroformylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

スワーン酸化 Swern Oxidation. (2009, June 9). Chem-Station. Retrieved from [Link]

-

Swern oxidation. (2023, November 29). In Wikipedia. [Link]

-

Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hydroformylation, Hydrocarbonylation, Hydrocyanation, and Hydroacylation of Carbon—Carbon Double Bonds. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Rzepa, H. S. (2015, November 18). The roles of water in the hydrolysis of an acetal. Henry Rzepa's Blog. [Link]

-

Hydroformylation. (2021, December 2). ResearchGate. [Link]

- Valverde, L. F., et al. (2014). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010.

-

propiolaldehyde diethyl acetal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. (n.d.). RSC Publishing. Retrieved from [Link]

-

Acrolein diethyl acetal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

3-(2-Naphthyl)propanal. (n.d.). PubChem. Retrieved from [Link]

- Method and equipment for producing propionaldehyde by ethylene hydroformylation liquid phase circulation. (n.d.). Google Patents.

-

Well-established mechanism of the hydrolysis of acetals and ketals.... (n.d.). ResearchGate. Retrieved from [Link]

-

Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. (2020, March 12). ResearchGate. [Link]

-

Electrocatalytic oxidation of n-propanol to produce propionic acid by an electrocatalytic membrane reactor. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Wako Organic Square No.35. (n.d.). Retrieved from [Link]

-

Application Note. (n.d.). AMR Inc. Retrieved from [Link]

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: 3-Naphthalen-2-YL-Propionaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Executive Summary & Scientific Rationale

3-Naphthalen-2-YL-propionaldehyde (CAS 136415-67-3) is a highly versatile, lipophilic building block utilized extensively in modern medicinal chemistry [1]. Structurally, it consists of a flexible three-carbon aliphatic chain terminating in a bulky 2-naphthyl ring. This specific architectural motif is highly prized in drug discovery for its ability to act as a hydrophobic anchor, allowing active pharmaceutical ingredients (APIs) to bind deeply within the lipophilic pockets of target proteins.

This intermediate is most prominently featured in the synthesis of G-protein coupled receptor (GPCR) allosteric modulators (such as calcimimetic agents) [2], dipeptidyl peptidase IV (DPP-IV) inhibitors [3], and squalene epoxidase inhibitors. This application note details the optimized protocols, mechanistic causality, and quality control metrics for utilizing this aldehyde in advanced drug synthesis.

Physicochemical Profiling & Handling

Before initiating synthetic workflows, understanding the physicochemical nature of 3-Naphthalen-2-YL-propionaldehyde is critical for ensuring reaction reproducibility.

-

Molecular Weight: 184.23 g/mol

-

XLogP3: 3.3 (Indicates high lipophilicity, predicting excellent membrane permeability for downstream APIs)[1].

-

Stability & Storage: As an aliphatic aldehyde, this compound is susceptible to auto-oxidation into its corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.

-